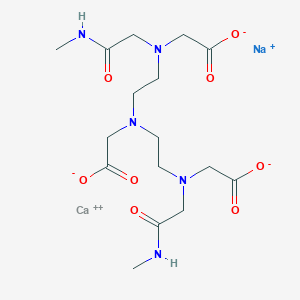

Caldiamide sodium

Vue d'ensemble

Description

Caldiamide sodique est un composé chimique connu pour son utilisation comme agent de contraste en imagerie par résonance magnétique (IRM). Il s'agit d'un complexe de calcium et de sodium avec l'acide diéthylènetriaminepentaacétique bis-méthylamide. Le composé se caractérise par sa capacité à améliorer la visibilité des structures corporelles internes lors des IRM, ce qui en fait un outil précieux pour le diagnostic médical .

Applications De Recherche Scientifique

Caldiamide sodium has several scientific research applications:

MRI Contrast Agent: Enhances the visibility of internal body structures in MRI scans.

Antimicrobial Activity: Shows inhibitory effects against certain bacteria and fungi.

Antioxidant Activity: Possesses properties that may reduce oxidative stress.

Enzyme Inhibition: Inhibits enzymes like acetylcholinesterase, relevant in neurodegenerative disease research.

Mécanisme D'action

Target of Action

Caldiamide sodium, also known as NaCa DTPA-BMA, is a complex compound that is primarily targeted at the extracellular fluid compartment . It is used in formulations such as gadodiamide injection (Omniscan), where it is combined with gadolinium (III) complexed with diethylenetriaminepentaacetic acid bis-methylamide (Gd DTPA-BMA) .

Mode of Action

It is known that after intravenous dosing, this compound distributes into the extracellular fluid compartment . It is then renally excreted via glomerular filtration .

Biochemical Pathways

It is known that the compound can undergo transchelation in vivo, resulting in small quantities of zn and cu forms of the drug . This occurs due to the displacement of the Ca ion in the NaCa DTPA-BMA molecule by endogenous Zn or Cu .

Pharmacokinetics

Following intravenous dosing of NaCa DTPA-BMA in a 14C-labeled form, plasma concentrations of the drug declined rapidly with an elimination half-life of 0.31 h, a distribution volume of 244 ml/kg, and a plasma clearance of 9.2 ml/min/kg . Of the dose of radioactivity given, 86.6% was excreted in urine by 4 h after injection, and 95.3% in urine and 3.3% in feces by 120 h .

Result of Action

The result of this compound’s action is primarily its distribution into the extracellular fluid compartment and subsequent renal excretion . Additionally, a small amount of the drug undergoes transchelation, resulting in Zn and Cu forms of the drug .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of endogenous Zn or Cu can lead to transchelation, resulting in the formation of Zn and Cu forms of the drug . This only occurs to a small extent .

Analyse Biochimique

Biochemical Properties

It is known that Caldiamide sodium is a sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide .

Cellular Effects

It is known that the compound distributes into the extracellular fluid compartment and is renally excreted via glomerular filtration .

Molecular Mechanism

It is known that the calcium ion in this compound can be replaced by zinc or copper ions in vivo, but only to a small extent .

Temporal Effects in Laboratory Settings

Following intravenous dosing of this compound in a 14C-labeled form, plasma concentrations of the drug declined rapidly with an elimination half-life of 0.31 hours . Of the dose of radioactivity given, 86.6% was excreted in urine by 4 hours after injection, and 95.3% in urine and 3.3% in feces by 120 hours .

Metabolic Pathways

It is known that small quantities of transchelated forms of this compound can be found in urine . These metabolites are the zinc and copper forms of the drug, resulting from displacement of the calcium ion in the this compound molecule by endogenous zinc or copper .

Transport and Distribution

This compound is known to distribute into the extracellular fluid compartment and is renally excreted via glomerular filtration . This suggests that it may be transported and distributed within cells and tissues via the circulatory system.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du caldiamide sodique implique plusieurs étapes :

Dissolution : L'acide diéthylènetriaminepentaacétique bis-méthylamide est dissous dans de l'eau distillée.

Complexation du calcium : L'hydroxyde de calcium, l'acétate de calcium ou le méthoxy-calcium sont ajoutés pour former un complexe calcium-DTPA.

Incorporation du sodium : L'hydroxyde de sodium, le méthoxy-sodium ou l'hydrure de sodium sont ajoutés pour introduire des ions sodium.

Filtration et cristallisation : Le mélange réactionnel est filtré à l'aide d'un filtre à membrane, et le produit final est cristallisé en utilisant des techniques telles que la lyophilisation ou la séchage par atomisation.

Méthodes de production industrielle

La production industrielle du caldiamide sodique suit des étapes similaires, mais à plus grande échelle. Le processus garantit une pureté et un rendement élevés, adaptés à une production à grande échelle. L'utilisation de techniques de purification avancées, telles que la recristallisation dans des solvants organiques et le battage dans des solvants aprotiques polaires, améliore encore la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le caldiamide sodique subit diverses réactions chimiques, notamment :

Complexation : Formation de complexes avec des ions calcium et sodium.

Substitution : Remplacement des ions calcium par d'autres ions métalliques comme le zinc ou le cuivre in vivo.

Réactifs et conditions courants

Réactifs : Hydroxyde de calcium, acétate de calcium, méthoxy-calcium, hydroxyde de sodium, méthoxy-sodium, hydrure de sodium.

Conditions : Les réactions sont généralement effectuées en solution aqueuse, suivies d'une filtration et d'une cristallisation.

Principaux produits formés

Complexe calcium-DTPA : Formé au cours des premières étapes de la synthèse.

Caldiamide sodique : Le produit final, utilisé comme agent de contraste en IRM.

Applications de la recherche scientifique

Le caldiamide sodique a plusieurs applications de recherche scientifique :

Agent de contraste en IRM : Améliore la visibilité des structures corporelles internes lors des IRM.

Activité antimicrobienne : Affiche des effets inhibiteurs contre certaines bactéries et certains champignons.

Activité antioxydante : Possède des propriétés qui peuvent réduire le stress oxydatif.

Inhibition enzymatique : Inhibe des enzymes comme l'acétylcholinestérase, pertinentes dans la recherche sur les maladies neurodégénératives.

Mécanisme d'action

Le mécanisme par lequel le caldiamide sodique agit comme agent de contraste en IRM implique la modification des propriétés magnétiques des tissus. Cette altération améliore le contraste des images IRM, ce qui permet une meilleure visualisation des structures internes. Le composé se répartit dans le compartiment liquide extracellulaire et est excrété par voie rénale par filtration glomérulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Gadodiamide : Un autre agent de contraste en IRM avec une structure similaire mais une complexation différente des ions métalliques.

Gadopentétate de diméglumine : Utilisé en IRM, mais avec des propriétés pharmacocinétiques différentes.

Unicité

Le caldiamide sodique est unique en raison de sa complexation spécifique avec des ions calcium et sodium, ce qui lui confère des propriétés pharmacocinétiques distinctes et une stabilité in vivo. Sa capacité à former des complexes stables avec d'autres ions métalliques comme le zinc et le cuivre le distingue également des composés similaires .

Propriétés

IUPAC Name |

calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVKQJBQALQTMU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26CaN5NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157033 | |

| Record name | Caldiamide sodium anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131410-50-9 | |

| Record name | Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131410-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caldiamide sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caldiamide sodium anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALDIAMIDE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G03615Q60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of caldiamide sodium in MRI contrast agents like Omniscan?

A1: this compound itself does not act as a contrast agent. In Omniscan, the active contrast agent is gadodiamide (Gd DTPA-BMA), a gadolinium chelate. This compound is added as an excess ligand to the formulation. [] This excess ligand plays a crucial role in stability by driving the equilibrium towards the formation of the gadolinium chelate (gadodiamide). This prevents the release of free gadolinium ions (Gd3+) into the solution. Free gadolinium ions are undesirable due to their potential toxicity.

Q2: What is the pharmacokinetic profile of this compound?

A3: Following intravenous administration in rats, this compound exhibits rapid clearance from the bloodstream. [] The elimination half-life was determined to be 0.31 hours, indicating quick removal from circulation. Distribution volume calculations suggest that this compound primarily distributes into the extracellular fluid compartment. [] This is consistent with its behavior as a small, hydrophilic molecule. The majority of the administered dose (86.6%) is excreted in the urine within 4 hours, confirming renal excretion as the primary elimination route. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.